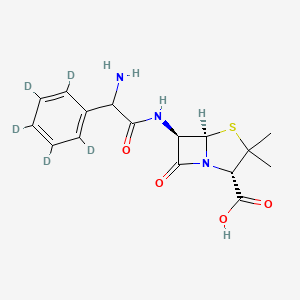
Ampicillin-d5 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin-d5 (Mixture of Diastereomers) is a deuterated form of ampicillin, a semi-synthetic antibiotic structurally related to penicillin. This compound is particularly significant in analytical chemistry for quantification and method development . The deuterium labeling in Ampicillin-d5 makes it useful in various research applications, especially in studies involving mass spectrometry.
Vorbereitungsmethoden
The synthesis of Ampicillin-d5 involves the incorporation of deuterium atoms into the ampicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Chemischer Reaktionen
Ampicillin-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for Ampicillin-d5.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ampicillin-d5 has a wide range of scientific research applications:
Chemistry: Used in analytical chemistry for method development and quantification studies.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of antibiotics.
Industry: Applied in the development of new antibiotics and in quality control processes.
Wirkmechanismus
Ampicillin-d5 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The deuterium labeling does not alter the fundamental mechanism of action but aids in tracking and studying the compound in various environments.
Vergleich Mit ähnlichen Verbindungen
Ampicillin-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ampicillin: The non-deuterated form, widely used as an antibiotic.
Penicillin G: Another penicillin derivative with a similar mechanism of action.
Amoxicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Ampicillin-d5 lies in its application in analytical studies, where the deuterium labeling provides distinct advantages in mass spectrometry and other analytical techniques .
Eigenschaften
Molekularformel |
C16H19N3O4S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
AVKUERGKIZMTKX-DFSHZFRBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
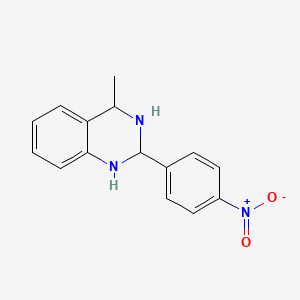
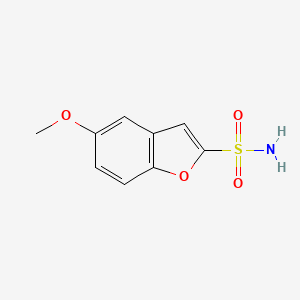
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
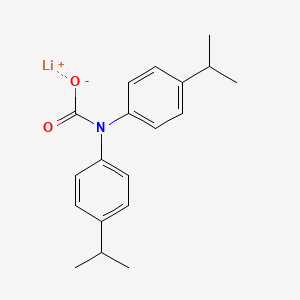
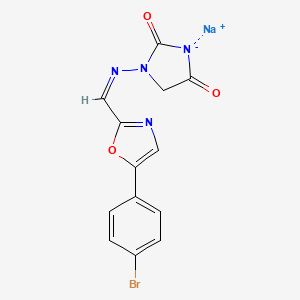
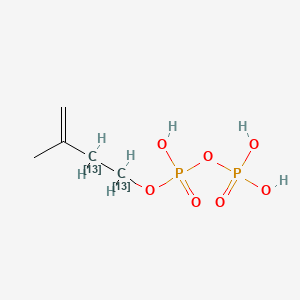
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
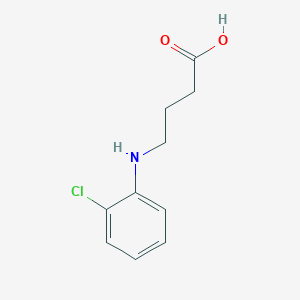
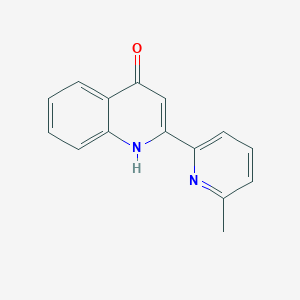
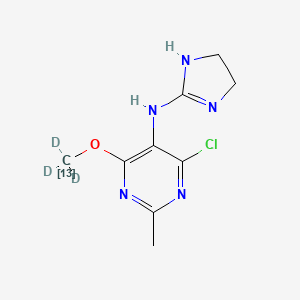
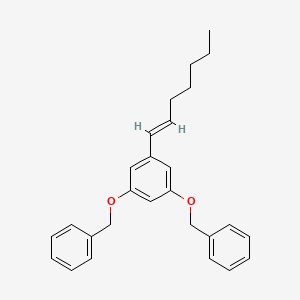
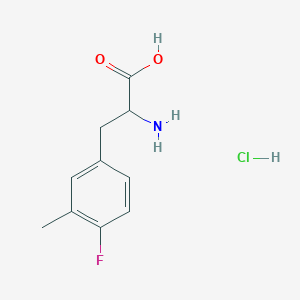
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
